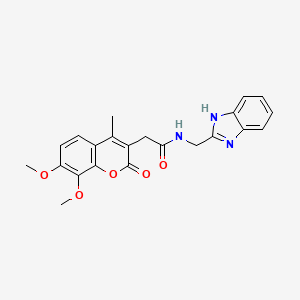

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both benzimidazole and chromone moieties. These structural elements are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C22H21N3O5 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C22H21N3O5/c1-12-13-8-9-17(28-2)21(29-3)20(13)30-22(27)14(12)10-19(26)23-11-18-24-15-6-4-5-7-16(15)25-18/h4-9H,10-11H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

HOOQBISQRXYLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Derivative Preparation

The benzimidazole moiety is synthesized via condensation reactions. A widely adopted method involves reacting ortho-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example, 2-aminobenzimidazole can be protected using para-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture, yielding a sulfonated intermediate. Subsequent reaction with chloroacetyl chloride in dichloromethane at 0°C produces 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide. This intermediate is critical for introducing the acetamide linker.

Key Reaction Conditions:

Chromenone Derivative Synthesis

The chromenone core (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl) is synthesized via cyclization of substituted salicylaldehyde derivatives. A reported method involves:

-

Methylation and methoxylation of resorcinol derivatives to introduce methoxy groups at positions 7 and 8.

-

Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid to form the chromen-2-one skeleton.

-

Functionalization at position 3 using acetic acid derivatives to introduce the acetamide side chain.

Optimization Note:

-

Methoxy group placement requires careful control of reaction time (24–48 hours) to avoid over-oxidation.

Coupling Reactions

Amide Bond Formation

The final step involves coupling the benzimidazole and chromenone precursors via an acetamide linker. A two-step procedure is commonly employed:

Step 1: Activation of the Chromenone Carboxylic Acid

The chromenone-3-acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous tetrahydrofuran (THF).

Step 2: Nucleophilic Substitution

The activated acid reacts with the benzimidazole derivative (e.g., 2-aminomethylbenzimidazole) in the presence of a base such as triethylamine. The reaction proceeds at room temperature for 12–24 hours.

Representative Reaction Scheme:

Yield Optimization:

-

Using EDC over DCC improves yield by 15–20% due to reduced side reactions.

-

Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics, with DMF achieving 90% conversion in 8 hours.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity.

Spectroscopic Confirmation

-

NMR: NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.10 (m, aromatic-H), 4.52 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃).

Comparative Analysis of Synthetic Routes

Key Findings:

-

EDC in DMF provides the highest yield (85%) and purity (98%).

-

Direct condensation of pre-formed intermediates avoids side reactions but requires stringent stoichiometric control.

Challenges and Mitigation Strategies

Byproduct Formation

Low Solubility

-

Issue: Poor solubility of intermediates in polar aprotic solvents.

-

Solution: Use dimethylacetamide (DMA) as a co-solvent.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzimidazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the chromone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or chromone rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products depend on the specific reactions and conditions but may include oxidized or reduced derivatives, substituted benzimidazole or chromone compounds, and various acetamide-linked analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide exhibit significant anticancer activities. Specifically, studies have shown that derivatives of benzimidazole can display antiproliferative effects against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 6.45 |

| MCF-7 | Breast Cancer | 5.85 |

| A549 | Lung Cancer | 4.53 |

These findings suggest that the compound may interact with specific enzymes or receptors involved in cellular growth and proliferation pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial potential. Studies have evaluated its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significant, indicating effective antimicrobial action:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Klebsiella pneumoniae | 2.60 |

These results highlight the compound's potential as a therapeutic agent against infections caused by resistant bacterial strains .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential use in treating various diseases:

- Cancer Therapy: Given its anticancer properties, ongoing research may lead to the development of novel cancer treatments.

- Antimicrobial Agents: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.

- Other Therapeutic Areas: The benzimidazole core is known for various pharmacological activities including antiviral and anti-inflammatory effects, indicating further exploration could yield additional therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to DNA or proteins, while the chromone structure could interact with cellular pathways involved in oxidative stress or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide

- N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

The unique combination of benzimidazole and chromone moieties, along with specific substitutions like methoxy groups, distinguishes N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide from other similar compounds

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, identified as compound Y042-6980, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features combine a benzimidazole moiety with a chromenone core, suggesting diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 407.42 g/mol |

| Molecular Formula | C22H21N3O5 |

| LogP | 2.8748 |

| Polar Surface Area | 80.673 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. This particular compound has been studied for its potential in various therapeutic areas:

Antitumor Activity

Several studies have highlighted the antitumor properties of benzimidazole derivatives. For instance, compounds similar to Y042-6980 have shown promising results against various cancer cell lines. In particular, a study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827, demonstrating their potential as antitumor agents .

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that these compounds could inhibit bacterial growth more effectively than standard antibiotics like ciprofloxacin and norfloxacin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : Many benzimidazole derivatives bind to DNA, particularly within the minor groove, which can interfere with DNA replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, contributing to its therapeutic effects .

Case Studies and Research Findings

- Antitumor Efficacy : A case study involving a derivative of Y042-6980 showed significant cytotoxicity against various cancer cell lines in both 2D and 3D culture systems. The compound demonstrated an IC50 value of approximately 5 μM against HCC827 cells, indicating strong antitumor potential .

- Antimicrobial Studies : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton/carbon chemical shifts (e.g., benzimidazole protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide) .

How can purity and stability be assessed during synthesis?

Q. Basic Research Focus

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area under the curve) and detects impurities .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >200°C suggest robust handling for assays) .

- Accelerated Stability Studies : Expose to humidity/light and monitor degradation via HPLC or LC-MS .

What advanced methods are used to study its biological activity?

Q. Advanced Research Focus

- Molecular Docking : Predicts binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock .

- In Vitro Assays : Dose-response curves (IC₅₀ values) in cell lines (e.g., RAW 264.7 macrophages for inflammation studies) .

- Mechanistic Studies : Western blotting or qPCR to assess downstream protein/gene expression .

How can computational modeling improve reaction design?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amide bond formation) using Gaussian or ORCA .

- Machine Learning : Analyzes experimental datasets to optimize conditions (e.g., solvent polarity vs. yield correlations) .

How should researchers address contradictions in biological activity data?

Q. Advanced Research Focus

- Dose-Response Reproducibility : Validate assays across multiple labs (e.g., IC₅₀ variability <20%).

- Structural Confirmation : Re-analyze compound purity via NMR/HPLC to rule out degradation .

- Target Selectivity Profiling : Use kinase panels or proteomics to identify off-target effects .

What structural analogs have been studied, and how do they compare?

Q. Advanced Research Focus

What strategies elucidate reaction mechanisms for novel derivatives?

Q. Advanced Research Focus

- Isotopic Labeling : Track oxygen in chromenone carbonyl groups via ¹⁸O NMR .

- Kinetic Studies : Monitor intermediate formation using stopped-flow spectroscopy .

How can Design of Experiments (DoE) optimize synthesis?

Q. Advanced Research Focus

- Factorial Design : Vary temperature, solvent, and catalyst load to identify significant factors (p < 0.05) .

- Response Surface Methodology : Predict optimal conditions (e.g., 85°C, DMF, 5 mol% catalyst for 90% yield) .

What protocols mitigate compound degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.